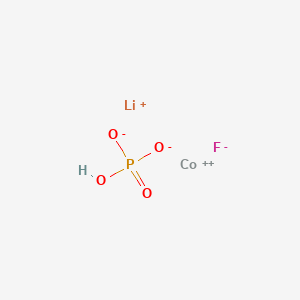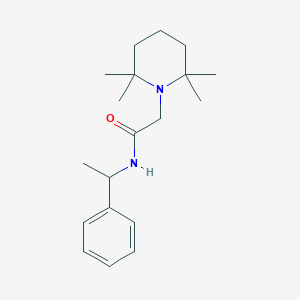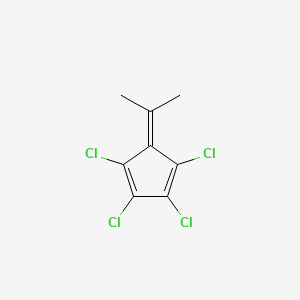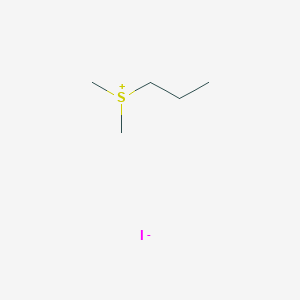![molecular formula C32H30O2S2 B14647261 4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] CAS No. 53560-23-9](/img/structure/B14647261.png)
4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a disulfide bond and substituted with tetrahydronaphthalenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] typically involves the following steps:
Formation of the Phenol Derivative: The initial step involves the synthesis of the phenol derivative, which can be achieved through nucleophilic aromatic substitution reactions.
Introduction of the Disulfide Bond: The phenol derivatives are then subjected to oxidative coupling reactions to introduce the disulfide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its antioxidant properties and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]: Similar structure but with different substituents on the phenol rings.
Phenol, 4,4’-dithiobis[2-(1,2,3,4-tetrahydro-2-naphthalenyl)]: Similar structure but with variations in the naphthalenyl groups.
Uniqueness
4,4’-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol] is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalenyl groups, which confer distinct chemical and physical properties compared to other similar compounds .
Propriétés
Numéro CAS |
53560-23-9 |
|---|---|
Formule moléculaire |
C32H30O2S2 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
4-[[4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-2-yl)phenyl]disulfanyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C32H30O2S2/c33-31-15-13-27(19-29(31)25-11-9-21-5-1-3-7-23(21)17-25)35-36-28-14-16-32(34)30(20-28)26-12-10-22-6-2-4-8-24(22)18-26/h1-8,13-16,19-20,25-26,33-34H,9-12,17-18H2 |
Clé InChI |
BJKDLDRVZKKJPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2CC1C3=C(C=CC(=C3)SSC4=CC(=C(C=C4)O)C5CCC6=CC=CC=C6C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)



![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)


